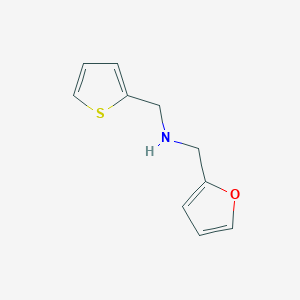

N-(2-呋喃甲基)-N-(噻吩-2-基甲基)胺

货号 B1331952

CAS 编号:

90921-60-1

分子量: 193.27 g/mol

InChI 键: ZIBXJYYJXSSFBJ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

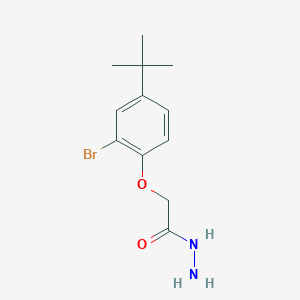

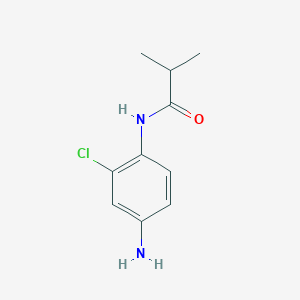

N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine, commonly referred to as FTMTA, is an organic compound with a wide variety of applications in scientific research. It is a member of the amine family and is a colorless liquid with a pungent odor. FTMTA is often used as a reagent in organic chemistry and has been found to have a variety of biochemical and physiological effects on the human body.

科学研究应用

1. 合成和表征

- Méndez 和 Kouznetsov (2008) 通过铟介导的 Barbier 型反应开发了带有呋喃环和噻吩环的新型均烯丙胺和 α-氨基腈。这些化合物使用红外、1H 和 13C NMR 光谱进行表征 (Méndez 和 Kouznetsov,2008)。

- Barajas 等人 (2008) 使用'绿色'催化剂硼酸合成了新的 N-苄基或 N-(2-呋喃基甲基)肉桂酰胺。这些肉桂酰胺也通过红外和 1H 和 13C NMR 光谱表征 (Barajas 等人,2008)。

2. 抗真菌活性

- Suvire 等人 (2006) 对均烯丙胺及其相关衍生物的抗真菌活性进行了研究。他们发现 N-(4-溴苯基)-N-(2-呋喃基甲基)胺等化合物对皮肤癣菌表现出显着的抗真菌活性 (Suvire 等人,2006)。

3. 化学合成和催化

- Tharwat Mohy El Dine 等人 (2015) 开发了一种使用 (2-(噻吩-2-基甲基)苯基)硼酸作为催化剂的酰胺键合成有效方法。该催化剂在室温下对各种底物(包括官能化胺)有效 (Tharwat Mohy El Dine 等人,2015)。

4. 聚合研究

- Huguet 等人 (1973) 探索了 N,N-二乙基-N-(噻吩-2-基甲基)胺等化合物的聚合。他们研究了所得聚合物的物理和化学性质 (Huguet 等人,1973)。

属性

IUPAC Name |

1-(furan-2-yl)-N-(thiophen-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h1-6,11H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBXJYYJXSSFBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360188 | |

| Record name | 1-(Furan-2-yl)-N-[(thiophen-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine | |

CAS RN |

90921-60-1 | |

| Record name | 1-(Furan-2-yl)-N-[(thiophen-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (furan-2-ylmethyl)(thiophen-2-ylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

A mixture of furfurylamine (2.0 g, 0.0206 mol) and 2-thiophenecarboxaldehyde (2.31 g, 0.0206 mol) in dichloromethane (60 ml) was stirred at room temperature for 5 minutes before adding portionwise sodium triacetoxyborohydride (5.24 g, 0.0247 mol). After addition was complete (approx. 2 minutes), the reaction mixture was stirred at room temperature for 3 hours and washed with sat'd NaHCO3 (aq.), dried (MgSO4), filtered and concentrated. The product mixture was purified by flash chromatography (silica gel 60, 230-400 mesh, 4:1 hexanes:EtOAc to 1:1 hexanes:EtOAc) to obtain the amine as a light yellow oil, 1.65 g (41%). MS (APCI): (M+1)+=194; 1H-NMR is consistent with structure.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)

![N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine](/img/structure/B1331904.png)